Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Synthetic chemistry Diazotization Pyrazole derivatization

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic building block featuring a pyrazole core with a 2,4-dichlorophenyl substituent at N1, an amino group at C5, and a methyl carboxylate ester at C4. This substitution pattern places it within the class of 5-amino-1-aryl-1H-pyrazole-4-carboxylates, a privileged scaffold in medicinal and agrochemical chemistry.

Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11 g/mol
CAS No. 83279-65-6
Cat. No. B3156634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
CAS83279-65-6
Molecular FormulaC11H9Cl2N3O2
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N
InChIInChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3
InChIKeyIYFIUVAYAFAKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (CAS 83279-65-6): A Multifunctional Pyrazole Scaffold for Agrochemical and Pharmaceutical Synthesis


Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic building block featuring a pyrazole core with a 2,4-dichlorophenyl substituent at N1, an amino group at C5, and a methyl carboxylate ester at C4 [1]. This substitution pattern places it within the class of 5-amino-1-aryl-1H-pyrazole-4-carboxylates, a privileged scaffold in medicinal and agrochemical chemistry. The compound serves primarily as a synthetic intermediate, where the ortho/para-dichlorophenyl group enhances stability and target binding, the 5-amino group enables diazotization and subsequent derivatization, and the methyl ester offers a specific reactivity profile distinct from its ethyl ester analog in key transformations [2]. While commercial availability has increased, rigorous quantitative comparisons against close analogs remain sparse in the open literature.

Procurement Risks: Why Methyl Ester and Dichlorophenyl Regioisomer Specificity is Critical for Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate


Indiscriminate substitution with other 5-amino-1-aryl-1H-pyrazole-4-carboxylates—such as the ethyl ester (CAS 83279-66-7) or the 4-chlorophenyl analog—can derail synthetic routes and compromise final product performance. The methyl ester's distinct reactivity in nonaqueous diazotization, as demonstrated in the seminal work by Beck et al. [1], leads to different yields and side-product profiles compared to the ethyl ester. Furthermore, the specific 2,4-dichloro substitution pattern is a recognized pharmacophore in numerous bioactive molecules (e.g., CB1 antagonists, pesticides), meaning a change in halogenation pattern can alter target binding affinity and efficacy, as established by structure-activity relationships within the broader pyrazole class [2]. Therefore, generic substitution fails because both the ester moiety and the aryl substitution pattern are not interchangeable lego blocks; they dictate the compound's reactivity and ultimate biological function.

Quantitative Differentiation Evidence for Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate


Differential Reactivity in Nonaqueous Diazotization: Methyl Ester vs. Ethyl Ester

In the nonaqueous diazotization of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, the methyl ester (R = Me) and ethyl ester (R = Et) yield different product distributions. Beck et al. reported that under standardized conditions, the ethyl ester cleanly converted to the 5-chloro derivative in high yield, while the methyl ester's detailed conversion data must be cross-referenced from the specific aryl-substituent tables [1]. The choice of ester directly influences the diazotization mechanism and subsequent nucleophilic displacement, making it a critical parameter for process optimization.

Synthetic chemistry Diazotization Pyrazole derivatization Process chemistry

Role as a Key Intermediate in Pyrazolo[3,4-d]pyrimidine Synthesis

The target compound is structurally related to 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for pyrazolo[3,4-d]pyrimidines. However, the methyl carboxylate provides a distinct synthetic handle. Literature demonstrates that 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, specifically the methyl ester, serve as precursors to 4-cyano derivatives via nonaqueous diazotization [1]. This pathway is crucial for constructing the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibition (e.g., LRRK2 inhibitors [2]). The 2,4-dichlorophenyl group is a recurring motif in such active inhibitors.

Medicinal chemistry Heterocyclic synthesis Kinase inhibitors Building blocks

Pesticidal Lead Compound Development Leverages 5-Amino Pyrazole Scaffold

The 5-amino-1-(2,4-dichlorophenyl)pyrazole motif is present in patented pesticidal compounds. Bayer AG's patent EP-3974414-A1 explicitly covers 5-amino substituted pyrazoles and triazoles as pesticides, with the 2,4-dichlorophenyl substituent providing optimal activity against certain pests [1]. While the patent does not directly compare the methyl ester to other esters, it establishes the criticality of the 5-amino-1-(2,4-dichlorophenyl)pyrazole core. The methyl carboxylate at the 4-position likely serves as a pro-moiety or a synthetic handle for further optimization, with the ester group's hydrolysis rate potentially influencing pro-insecticide properties and environmental fate.

Agrochemical Insecticide Nematicide Structure-activity relationship

Implication in Cannabinoid CB1 Receptor Antagonist Pharmacophore

The 1-(2,4-dichlorophenyl)-1H-pyrazole core is an essential pharmacophore in classic CB1 receptor antagonists like Rimonabant [1]. While the target compound is a 4-carboxylate with a 5-amino group, its core structure shares the critical 1-(2,4-dichlorophenyl)pyrazole element. SAR studies on CB1 antagonists have demonstrated that replacing 2,4-dichlorophenyl with other halogen substitutions (e.g., 4-chlorophenyl, 2,4-difluorophenyl) leads to a substantial decrease in CB1 binding affinity [1]. This reinforces the non-fungibility of the 2,4-dichlorophenyl motif; the compound's exploration as a potential metabolite or derivative of CB1-targeting therapeutics makes its precise chemical identity critical for pharmacology and toxicology studies.

Cannabinoid receptor CB1 antagonist Anti-obesity Pharmacophore modeling

High-Value Application Scenarios for Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate


Synthesis of 5-Functionalized Pyrazole Derivate Libraries via Diazotization Chemistry

As described by Beck et al. [1], this compound is ideal for preparing diverse 5-substituted (Cl, Br, I, SMe) pyrazole libraries via nonaqueous diazotization. The methyl ester serves as a superior leaving group equivalent, enabling the generation of compound collections for screening while maintaining a handle for subsequent amidation or hydrolysis. This route is particularly valuable when the target molecule requires a specific ester for downstream activation.

Medicinal Chemistry Scaffold for Kinase Inhibitor Programs

The compound's core structure aligns with intermediates for pyrazolo[3,4-d]pyrimidine kinase inhibitors, as evidenced by patent families from Genentech (LRRK2) and others [2]. Researchers can use this building block to introduce the 2,4-dichlorophenyl moiety early in the synthesis, and then convert the ester to amides, acids, or tetrazoles for diversification, directly accessing chemical space relevant to oncology and neuroscience targets.

Agrochemical Lead Optimization and Pro-Pesticide Design

For agrochemical research, the methyl ester can act as a pro-pesticide moiety, modulating physicochemical properties like lipophilicity and hydrolytic stability. The Bayer AG patent [3] highlights the relevance of 5-amino-1-(2,4-dichlorophenyl)pyrazoles in pest control. Using this specific ester, formulators can systematically vary the ester to optimize field performance, environmental fate, and crop safety, making it a key tool in the development of next-generation insecticides and nematicides.

Pharmacology and Toxicology of CB1-Related Pyrazole Scaffolds

Given the critical role of the 2,4-dichlorophenyl group in CB1 receptor antagonist activity [4], this compound can be used as a reference standard or synthetic precursor for investigating the metabolism and off-target effects of diarylpyrazole CB1 antagonists. It allows for the specific study of how esterase-mediated hydrolysis of the methyl ester impacts biological activity and the formation of potentially active metabolites.

Quote Request

Request a Quote for Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.